molecular formula C6H13ClFN B12289100 (R)-3-(Fluoromethyl)piperidine hydrochloride CAS No. 1443983-88-7

(R)-3-(Fluoromethyl)piperidine hydrochloride

Cat. No.: B12289100
CAS No.: 1443983-88-7
M. Wt: 153.62 g/mol
InChI Key: ONWFBAHZLZNPGT-RGMNGODLSA-N
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Description

®-3-(Fluoromethyl)piperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The fluoromethyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fluoromethyl)piperidine hydrochloride typically involves the introduction of a fluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent reacts with a piperidine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yield and selectivity.

Industrial Production Methods

Industrial production of ®-3-(Fluoromethyl)piperidine hydrochloride often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and scalable production. The use of flow microreactors also enhances the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(Fluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

®-3-(Fluoromethyl)piperidine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Fluoromethyl)piperidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it valuable for various applications .

Properties

CAS No.

1443983-88-7

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(3R)-3-(fluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1

InChI Key

ONWFBAHZLZNPGT-RGMNGODLSA-N

Isomeric SMILES

C1C[C@H](CNC1)CF.Cl

Canonical SMILES

C1CC(CNC1)CF.Cl

Origin of Product

United States

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